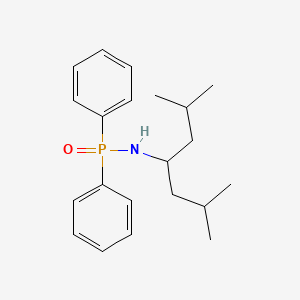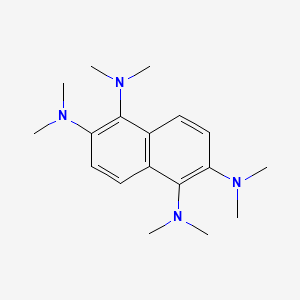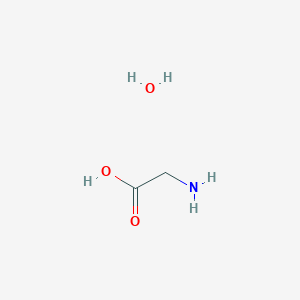
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of phosphinic amides, which are known for their diverse applications in various fields of chemistry and industry. The presence of both alkyl and phenyl groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethylheptan-4-amine and diphenylphosphinic chloride.
Reaction Conditions: The amine is reacted with diphenylphosphinic chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Alkyl halides or aryl halides for substitution reactions.
Major Products
Phosphine Oxides: Formed through oxidation.
Phosphines: Resulting from reduction.
Substituted Amides: Produced via nucleophilic substitution.
Scientific Research Applications
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylheptan-4-yl)naphthalen-1-amine
- N-(2,6-Dimethylheptan-4-yl)-1-(propan-2-yl)piperidin-4-amine
Uniqueness
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide stands out due to its unique combination of alkyl and phenyl groups, which confer distinct reactivity and stability compared to other similar compounds. Its specific structural features make it particularly valuable in applications requiring precise control over chemical properties and reactivity.
Properties
CAS No. |
156301-30-3 |
|---|---|
Molecular Formula |
C21H30NOP |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-diphenylphosphoryl-2,6-dimethylheptan-4-amine |
InChI |
InChI=1S/C21H30NOP/c1-17(2)15-19(16-18(3)4)22-24(23,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,17-19H,15-16H2,1-4H3,(H,22,23) |
InChI Key |
DTTJSOWPVJMSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde](/img/structure/B14280923.png)
![Zinc, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B14280943.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)


![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)


![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)




